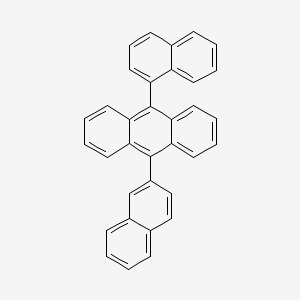

9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene

Description

9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (abbreviated as α,β-ADN in some studies) is an anthracene derivative with asymmetrical substitution at the 9- and 10-positions by naphthalene groups. Its molecular formula is C₃₆H₂₄, and it is widely recognized for its application in organic light-emitting diodes (OLEDs), particularly as a host material in blue-emitting devices . The compound’s structure facilitates efficient charge transport and suppresses molecular aggregation, making it suitable for high-performance delayed fluorescence systems .

Key properties include:

Properties

IUPAC Name |

9-naphthalen-1-yl-10-naphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22/c1-2-12-25-22-26(21-20-23(25)10-1)33-29-15-5-7-17-31(29)34(32-18-8-6-16-30(32)33)28-19-9-13-24-11-3-4-14-27(24)28/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIALRIWXGBQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628736 | |

| Record name | 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855828-36-3 | |

| Record name | 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene typically involves the coupling of naphthalene derivatives with anthracene. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene.

Chemical Reactions Analysis

Types of Reactions

9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or aromatic rings.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce halogenated or nitrated anthracenes.

Scientific Research Applications

9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.

Medicine: Investigated for its potential anticancer properties and ability to intercalate with DNA.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene exerts its effects involves its ability to interact with various molecular targets. For example, its planar structure allows it to intercalate between DNA base pairs, disrupting the DNA double helix and potentially inhibiting replication and transcription. Additionally, its aromatic nature enables it to participate in π-π stacking interactions with other aromatic molecules.

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural Analogues and Their Properties

Table 1: Key Properties of α,β-ADN and Selected Analogues

Photostability and Efficiency

α,β-ADN vs. 9,10-Diphenylanthracene (7) :

α,β-ADN exhibits superior photostability under UV exposure compared to 7 due to reduced π-π stacking and stronger steric hindrance from naphthalene substituents . However, 7 is more prone to photodegradation, limiting its utility in long-life devices.α,β-ADN vs. 2-NaAn-1-PNa :

2-NaAn-1-PNa, a structurally modified derivative of α,β-ADN, demonstrates improved thermal stability (Tg = 95°C vs. 84°C) and device operational stability (LT₉₅ = 471 hours vs. 300 hours for α,β-ADN). This enhancement arises from increased molecular weight and asymmetric design, which suppress crystallization .α,β-ADN vs. DN-2-CzA :

DN-2-CzA achieves moderate EQE (1.6%) as a host material but underperforms compared to α,β-ADN (EQE up to 10.9%) due to less efficient charge balance in the emissive layer .

Electronic and Solubility Characteristics

HOMO/LUMO Alignment :

α,β-ADN’s HOMO (-5.58 eV) aligns well with common hole-transport layers (e.g., TAPC, HOMO = -5.4 eV), ensuring efficient hole injection . Analogues like DN-2-NPAA (HOMO = -5.50 eV) show similar alignment but require higher doping concentrations for optimal performance .Solubility :

α,β-ADN exhibits moderate solubility in toluene and chlorobenzene, facilitating solution-processed device fabrication. Derivatives with bulkier substituents (e.g., 2-NaAn-1-PNa) show reduced solubility, necessitating vacuum deposition .

Research Findings and Industrial Relevance

α,β-ADN in Upconversion OLEDs (UC-OLEDs) :

α,β-ADN’s triplet energy (T1 = 1.7 eV) enables efficient triplet-triplet annihilation (TTA), achieving a turn-on voltage of 1.47 V in UC-OLEDs paired with electron transport materials like TmPyPB .- Limitations and Innovations: While α,β-ADN remains a benchmark host material, its moderate thermal stability has driven the development of derivatives like 2-NaAn-1-PNa. Recent studies highlight molecular engineering strategies—such as asymmetric substitution and π-system extension—as critical for advancing OLED longevity .

Biological Activity

9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (C34H22) is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, particularly in cancer research and material sciences due to its fluorescence properties and ability to interact with biological systems.

The compound features two naphthalene moieties attached to an anthracene backbone, which contributes to its photophysical properties. The molecular structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the potential of 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene as an anticancer agent. It has been shown to exhibit significant antiproliferative effects in various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells. The compound's mechanism of action appears to involve the induction of apoptosis and the disruption of cell cycle progression.

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CLL (HG-3) | <10 | Apoptosis induction |

| Burkitt’s Lymphoma (DG-75) | 0.245 | Cell viability reduction |

| A549 (Lung Cancer) | 9 | Cell cycle arrest and morphology loss |

The compound demonstrated sub-micromolar activity against the NCI 60 cancer cell line panel, indicating its potential as a lead structure for developing new chemotherapeutics targeting CLL .

The biological activity of this compound is attributed to several mechanisms:

- Intercalation with DNA : The planar structure allows it to intercalate into DNA, potentially leading to mutagenic effects.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress, which can trigger apoptotic pathways in cancer cells.

- Inhibition of Key Signaling Pathways : Studies suggest that it may disrupt pathways involved in cell survival and proliferation, such as the FAK/Paxillin pathway .

Case Studies

In a notable study, the synthesis and evaluation of ethanoanthracene derivatives, including 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, were conducted. The derivatives exhibited varying degrees of antiproliferative activity, with some showing IC50 values significantly lower than established chemotherapeutics like fludarabine phosphate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.